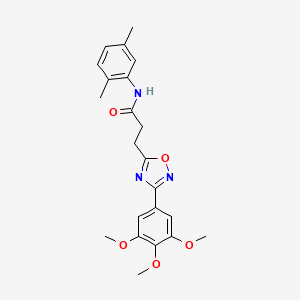
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide, also known as HM-3, is a synthetic compound that has gained attention in the scientific community for its potential applications in medical research. HM-3 is a benzamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The exact mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide is not well understood, but it is thought to act by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes involved in inflammation, making it a potential treatment for inflammatory diseases such as arthritis. This compound has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to design experiments to fully explore its potential applications.
Orientations Futures
There are several potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide. One area of interest is its potential as an anti-cancer agent, and further studies could be done to explore its efficacy in different types of cancer. Additionally, more research could be done to better understand its mechanism of action and to identify potential drug targets. This compound could also be explored for its potential applications in the treatment of inflammatory diseases and oxidative stress-related diseases.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide involves a multi-step process, beginning with the reaction of 3,4,5-trimethoxybenzaldehyde with methylamine to form the intermediate compound 3,4,5-trimethoxy-N-methylbenzamide. This intermediate is then reacted with 2-hydroxy-8-methylquinoline to form the final product, this compound.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has been the subject of several scientific studies due to its potential applications in medical research. One area of interest is its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-13-7-6-8-14-9-16(21(25)23-19(13)14)12-24(2)22(26)15-10-17(27-3)20(29-5)18(11-15)28-4/h6-11H,12H2,1-5H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGLTBSVQVFHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

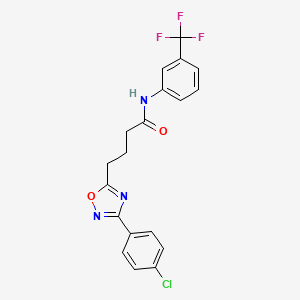
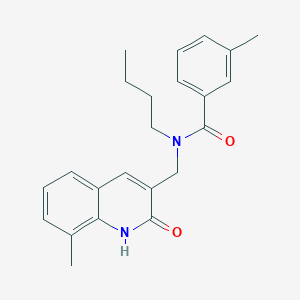
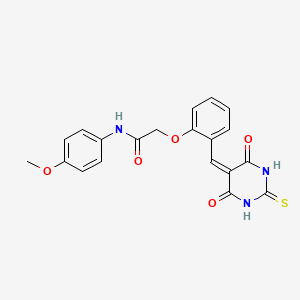

![5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694144.png)
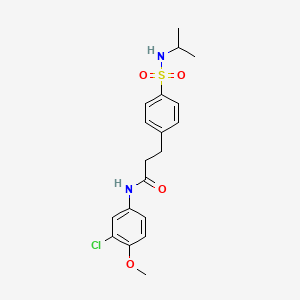

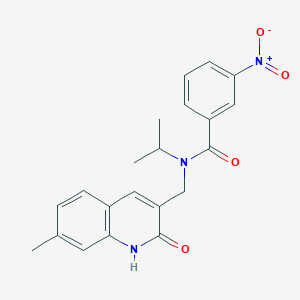
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694164.png)
![3-(3-methoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694172.png)
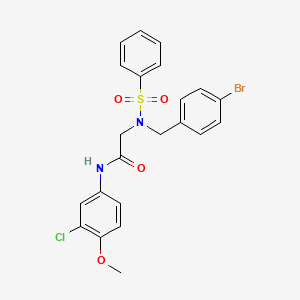
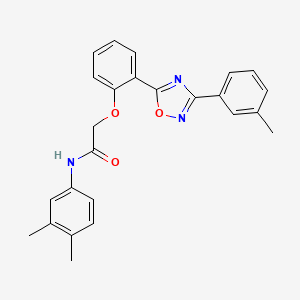
![2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7694192.png)
